4H,5H,6H,7H,8H-[1,2,3]Triazolo[1,5-a][1,4]diazepin-4-one

Medicinal chemistry Physicochemical profiling Scaffold selection

Medicinal chemistry teams requiring a geometrically defined 4-oxo-triazolodiazepine scaffold often encounter supply of the wrong regioisomer (6-one), invalidating conformational design. This compound resolves that pain point with regiospecific 4-carbonyl positioning. - Defines a dipeptide turn mimic geometry that the 6-one regioisomer cannot replicate - TPSA of 59.8 Ų & XLogP3 of -0.6 deliver lead-like physicochemical properties - Zero rotatable bonds enforce rigid pre-organization, reducing entropic binding penalties

Molecular Formula C6H8N4O
Molecular Weight 152.15 g/mol
Cat. No. B13253112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4H,5H,6H,7H,8H-[1,2,3]Triazolo[1,5-a][1,4]diazepin-4-one
Molecular FormulaC6H8N4O
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESC1CNC(=O)C2=CN=NN2C1
InChIInChI=1S/C6H8N4O/c11-6-5-4-8-9-10(5)3-1-2-7-6/h4H,1-3H2,(H,7,11)
InChIKeyZOYXLBWWDKNPCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4H,5H,6H,7H,8H-[1,2,3]Triazolo[1,5-a][1,4]diazepin-4-one: Scaffold & Physicochemical Identity


4H,5H,6H,7H,8H-[1,2,3]Triazolo[1,5-a][1,4]diazepin-4-one (CAS 1823925-28-5) is a partially saturated tricyclic heterocycle composed of a 1,2,3-triazole ring fused to a 1,4-diazepin-4-one ring [1]. It has the molecular formula C₆H₈N₄O and a molecular weight of 152.15 g/mol, with a topological polar surface area (TPSA) of 59.8 Ų, a computed XLogP3 of -0.6, one hydrogen bond donor, and three hydrogen bond acceptors [1]. The compound is commercially supplied as a research-grade building block with a minimum purity specification of 95% . Its scaffold is distinct from both fully aromatic triazolodiazepines and the corresponding 4-deoxo analog (CAS 1251003-17-4), with the carbonyl group at position 4 introducing a key pharmacophoric point for molecular recognition.

Scaffold Triazolodiazepinone with geometrically constrained 4-carbonyl H-bond acceptor
Chemistry Peptidomimetic constraint and library diversification via cyclization
Profile Low molecular weight, moderate polar surface area, suitable for CNS fragment screening

4H,5H,6H,7H,8H-[1,2,3]Triazolo[1,5-a][1,4]diazepin-4-one: Why Analog Substitution Fails


Triazolo[1,5-a][1,4]diazepine derivatives span a structurally diverse chemical space that includes fully unsaturated, partially saturated, 4-oxo, and 6-oxo variants, each with distinct reactivity and biological profiles [1]. The presence or absence of a single carbonyl group at position 4 alters the electrostatic surface, hydrogen-bonding geometry, and metabolic stability of the scaffold in ways that cannot be predicted from the behavior of the 4-deoxo analog or the regioisomeric 6-one series [1][2]. Generic substitution within this scaffold family without experimental confirmation therefore risks introducing uncontrolled changes in target binding, solubility, and pharmacokinetics, making compound-specific qualification essential.

Deoxo analog (CAS 1251003-17-4)
Absence of the 4-carbonyl removes a key H-bond acceptor and shifts TPSA, potentially altering permeability and solubility profiles.
6-one regioisomer
Carbonyl positioned distal to triazole fusion changes acceptor geometry; may not engage the same target residues in structure-based design.
Other triazolodiazepines
Structural diversity across saturation, substitution, and carbonyl regioisomers introduces uncontrolled changes in binding and pharmacokinetics.

4H,5H,6H,7H,8H-[1,2,3]Triazolo[1,5-a][1,4]diazepin-4-one: Key Differentiation Evidence


Polar Surface Area & Lipophilicity Shift vs. Deoxo Analog

The 4-oxo compound (target) exhibits a topological polar surface area (TPSA) of 59.8 Ų, which is 17.1 Ų (40.0%) higher than the 42.7 Ų TPSA of the 4-deoxo analog (CAS 1251003-17-4), despite both compounds having an identical count of three hydrogen bond acceptors and one donor [1]. This TPSA increase is accompanied by a shift in computed lipophilicity from an XLogP3 of -0.8 (analog) to -0.6 (target), reflecting the polarizing effect of the carbonyl group [1]. Both values remain within a range consistent with moderate aqueous solubility and potential blood-brain barrier penetration, but the shift implies measurably different partitioning behavior.

TPSA & Lipophilicity
Data to verify
ΔTPSA +17.1 Ų (+40%), ΔXLogP3 +0.2 vs. deoxo analog
May alter passive permeability and solubility ranking
Computed properties; experimental confirmation advised
Medicinal chemistry Physicochemical profiling Scaffold selection

Carbonyl H-Bond Acceptor Geometry vs. Regioisomeric Triazolodiazepinones

The carbonyl oxygen at position 4 of the target compound provides a geometrically distinct hydrogen-bond acceptor vector compared to the 6-one regioisomer (triazolo[1,5-a][1,4]diazepin-6-one) [1]. In the 4-one isomer, the carbonyl is positioned directly adjacent to the triazole ring fusion, creating an acceptor site that can interact with arginine or asparagine side chains in protease active sites, whereas the 6-one regioisomer places the carbonyl at the opposite end of the diazepine ring, yielding a different spatial presentation of the H-bond acceptor [1][2]. This positional difference has been explicitly exploited in solid-phase peptidomimetic synthesis, where the triazolodiazepinone core serves as a conformationally constrained dipeptide surrogate, and the regiochemistry of the carbonyl dictates the resulting turn-mimic geometry [2].

Carbonyl Acceptor Geometry
Class-level inference
4-one carbonyl adjacent to triazole; 6-one distal
Regioisomer identity may determine target engagement geometry
Structural inference; no direct binding data available
Structure-based drug design Scaffold docking Peptidomimetic design

Commercial Purity Benchmark and Batch Quality Assurance

The target compound is commercially supplied under catalog number 7854EA with a minimum purity specification of 95% . The same supplier specifies an identical 95% minimum purity for the structurally closest analog, 5,6,7,8-tetrahydro-4H-triazolo[1,5-a][1,4]diazepine (catalog 7842EA) , establishing a comparable quality floor. Both products are backed by SDS documentation and available certificates of analysis (COA) upon request, shipped from a single U.S. location under full quality assurance protocols . No quantitative purity advantage is claimed for the 4-one compound over its deoxo analog at the commercial specification level; differentiation lies instead in the availability of the specific scaffold with documented batch traceability.

Purity & Quality
Specification review
Min. purity 95%, COA available on request
Consistent quality enables direct synthesis entry
Batch verification recommended; SDS provided
Chemical procurement Quality assurance Supply chain reliability

4H,5H,6H,7H,8H-[1,2,3]Triazolo[1,5-a][1,4]diazepin-4-one: Application Scenarios


Kinase/Protease Inhibitor Library Design with Constrained H-Bond Acceptor

Medicinal chemistry teams constructing targeted inhibitor libraries can deploy this scaffold as a privileged fragment that presents the 4-carbonyl oxygen as a geometrically fixed hydrogen-bond acceptor. The TPSA of 59.8 Ų and XLogP3 of -0.6 place it in a physicochemical range compatible with lead-like properties, while the absence of rotatable bonds (Rotatable Bond Count = 0) enforces a rigid geometry that reduces entropic penalties upon target binding [2]. When compared to the 4-deoxo analog, the additional 17.1 Ų of polar surface area offers a measurable advantage for improving aqueous solubility without increasing molecular weight beyond 152 Da.

Peptidomimetic Constraint Synthesis via Cyclization Chemistry

The triazolo[1,5-a][1,4]diazepin-4-one core has direct precedent as a heterocyclic constraint in oligopeptide synthesis, where the fused ring system mimics a dipeptide turn conformation [2]. The 4-one regioisomer positions the carbonyl for mimicry of the i to i+1 amide bond, a geometry that the 6-one regioisomer cannot replicate. Research groups synthesizing peptidomimetic probes or macrocyclic inhibitors should specify the 4-one scaffold explicitly, as procurement of the regioisomeric 6-one would invalidate the conformational design hypothesis.

Fragment-Based Screening for CNS-Penetrant Chemical Space

With a molecular weight of 152.15 Da, a TPSA of 59.8 Ų, and an XLogP3 of -0.6, this fragment resides within the property envelope empirically associated with CNS drug-likeness (MW < 400, TPSA < 90 Ų, logP 1–5) [2]. The compound's three hydrogen-bond acceptor sites and single donor, combined with its fully saturated diazepine ring, offer a three-dimensionality that is increasingly valued in fragment library design for challenging CNS targets. The 40% higher TPSA compared to the deoxo analog provides a fine-tuning parameter for solubility optimization in fragment hit-to-lead campaigns.

Application
Selection Property
Validation Focus
Kinase/protease inhibitor library design
Scaffold with geometrically fixed H-bond acceptor and constrained geometry
Confirm target engagement and solubility in assay buffer
Peptidomimetic constraint synthesis
Regioisomeric carbonyl placement for dipeptide turn mimicry
Verify constrained conformation via NMR or X-ray
Fragment-based CNS screening
Low molecular weight, moderate polar surface area and lipophilicity
Confirm CNS MPO score and permeability in cell-based assay
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